molecular formula C17H22N4 B6445487 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640878-12-0

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No.: B6445487
CAS No.: 2640878-12-0
M. Wt: 282.4 g/mol
InChI Key: IEJKQEBJGVGTOY-UHFFFAOYSA-N
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Description

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism of competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme (competitive inhibition) and other sites (non-competitive inhibition), preventing the enzyme from breaking down acetylcholine.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This can lead to improved cognitive function, particularly in conditions where cholinergic neurotransmission is impaired, such as Alzheimer’s disease .

Result of Action

The primary result of the action of this compound is an increase in acetylcholine levels in the brain due to the inhibition of AChE . This can lead to improved cognitive function, making this compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-(3-phenylpropyl)piperazine with a pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups.

Scientific Research Applications

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-2-5-16(6-3-1)7-4-10-20-11-13-21(14-12-20)17-8-9-18-15-19-17/h1-3,5-6,8-9,15H,4,7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJKQEBJGVGTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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